Grazoprevir potassium, also known as MK-5172, is a second-generation macrocyclic inhibitor of the hepatitis C virus NS3/4A protease. It has been developed for the treatment of chronic hepatitis C infection and exhibits broad antiviral activity across various genotypes of the virus. Grazoprevir is particularly noted for its potency against multiple viral strains, making it a significant therapeutic option in managing hepatitis C.
Grazoprevir potassium is classified as an antiviral drug specifically targeting the NS3/4A protease of the hepatitis C virus. The compound is derived from a combination of structural motifs from earlier clinical candidates, leading to its unique pharmacological profile. It is recognized for its effectiveness in inhibiting viral replication by preventing the proteolytic cleavage of the HCV-encoded polyprotein, which is essential for the virus's life cycle .
Key steps in the synthesis include:
Grazoprevir potassium features a complex molecular structure characterized by several chiral centers and a macrocyclic framework that contributes to its biological activity. The compound's specific stereochemistry plays a crucial role in its interaction with the NS3/4A protease.
The synthesis pathway includes various chemical reactions that facilitate the formation of grazoprevir:
The reactions are designed to optimize yield and purity while minimizing by-products, which is vital for maintaining the efficacy and safety profile required for pharmaceutical compounds.
Grazoprevir acts as a reversible inhibitor of the hepatitis C virus NS3/4A protease. By binding to this enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The mechanism involves:
Grazoprevir potassium appears as a white to off-white crystalline powder that is slightly hygroscopic. Its solubility is pH-dependent, with higher solubility observed under basic conditions.
Grazoprevir potassium is primarily used in clinical settings for treating chronic hepatitis C infections. Its broad antiviral activity makes it suitable for various patient populations, including those with genotypes resistant to other treatments. Additionally, ongoing research explores its potential in combination therapies with other antiviral agents to enhance treatment efficacy and reduce resistance development .
Grazoprevir potassium (C₃₈H₄₉KN₆O₉S) is a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Its molecular architecture features a P2-P4 macrocyclic constraint integrating a quinoxaline scaffold and a cyclopropane-derived acylsulfonamide group. The potassium salt form arises from the ionization of the sulfonamide nitrogen, stabilized by the potassium cation [2] [5]. Key structural elements include:
Table 1: Physicochemical Profile of Grazoprevir Potassium
Property | Value | Conditions |
---|---|---|
Molecular Weight | 804.99 g/mol | — |
Solubility in DMSO | 100 mg/mL (124.2 mM) | 25°C |
Aqueous Solubility | <0.1 mg/mL | pH 7.0, 25°C |
Melting Point | Not reported (polymorph-dependent) | — |
Stability (Solid) | >2 years | -20°C, anhydrous |
Crystal Form | Polymorphs (Form I, II) | Patent-protected [8] |
LogP (Partition Coefficient) | 3.8 (estimated) | Octanol/water |
Solubility Behavior: Grazoprevir potassium is highly soluble in DMSO and methanol but exhibits poor aqueous solubility (<0.1 mg/mL), necessitating lipid-based formulations or nanoparticle delivery for oral bioavailability [2] [8]. Stability Profiles: The solid form remains stable for >2 years when stored at -20°C in moisture-free conditions. In solution, it degrades under acidic (pH <4) or oxidative conditions via cleavage of the macrocycle and acylsulfonamide hydrolysis [4] [5]. Polymorphism: Two crystalline forms (I and II) are documented, characterized by distinct X-ray diffraction patterns. Form I exhibits superior thermodynamic stability and is preferred for pharmaceutical processing [5] [8].
Key Synthetic Steps
Table 2: Critical Stages in Grazoprevir Potassium Synthesis
Step | Reaction | Catalyst/Conditions | Yield |
---|---|---|---|
P2-P4 Macrocyclization | Ring-closing metathesis | Grubbs II catalyst, CH₂Cl₂ | 78% |
Acylsulfonamide Formation | Amidation | EDC/HOBt, DMF | 85% |
Salt Formation | Ion exchange | KOH, ethanol/water | 95% |
Chiral Resolution | Enzymatic hydrolysis | Lipase PS-IM, TBME | >99% ee |
Macrocyclization: The P2 quinoxaline and P3 pyrrolidine subunits are linked via a ring-closing metathesis (RCM) using Grubbs II catalyst. This forms the 15-membered macrocycle essential for conformational rigidity [2] [3]. Chiral Induction: Asymmetric hydrogenation (Ru-BINAP catalysis) installs stereocenters at C29 and C36, while enzymatic resolution (lipase-mediated) ensures >99% enantiomeric excess in the cyclopropane precursor [7] [9]. Acylsulfonamide Coupling: The cyclopropyl acylsulfonamide moiety is attached via EDC/HOBt-mediated amidation, followed by potassium hydroxide treatment to yield the final salt [2] [4].
Catalytic Mechanism of Action
Grazoprevir potassium inhibits HCV NS3/4A protease through a non-covalent, competitive mechanism targeting the catalytic triad (H57, D81, S139). Key interactions include:
Kinetic studies show Kᵢ values of 0.01 nM (GT1b), 0.08 nM (GT2a), and 0.90 nM (GT3a), demonstrating broad-genotype efficacy. The R155K/D168A double mutant retains susceptibility due to compensatory cation-π interactions between K155 and the quinoxaline ring [3] [6].
Table 3: Key Compounds in Grazoprevir Synthesis
Compound Name | Role in Synthesis |
---|---|
(S)-tert-Butyl pyrrolidine-1-carboxylate | P3 Building block |
Quinoxaline-2-carboxylic acid | P2 Precursor |
Vinylcyclopropane acylsulfonamide | P1-P1′ Intermediate |
[Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆ | Photoredox catalyst (indoline oxidation) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7